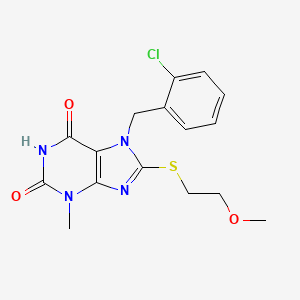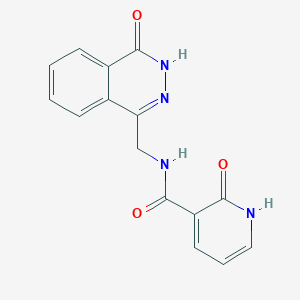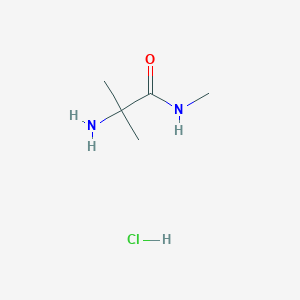![molecular formula C12H16N2O2S2 B2580555 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-04-3](/img/structure/B2580555.png)
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thieno[2,3-d]pyrimidin-4-one compounds are a class of organic compounds that contain a pyrimidine ring fused with a thiophene ring . These compounds are of interest in medicinal chemistry due to their potential for application in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds, such as pyrimido[4,5-d]pyrimidine derivatives, have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation followed by cyclization .Molecular Structure Analysis
The molecular structure of these compounds typically involves a pyrimidine ring fused with a thiophene ring . The exact structure would depend on the specific substituents attached to the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the pKa values, solubility, and stability could vary .Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some pyrimido[4,5-d]pyrimidines exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive .
Future Directions
properties
IUPAC Name |
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-7-8(2)18-10-9(7)11(15)14(12(17)13-10)5-4-6-16-3/h4-6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYCCGGAPVGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)
![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)
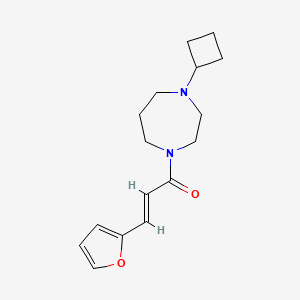
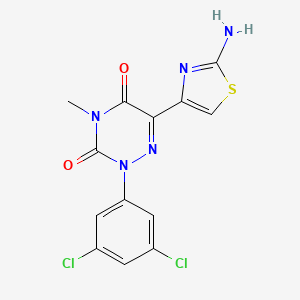
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)
